(3S,4R)-tert-Butyl 3-amino-4-methylpiperidine-1-carboxylate
Overview
Description
“(3S,4R)-tert-Butyl 3-amino-4-fluoropyrrolidine-1-carboxylate” is a compound with the CAS Number: 1174020-30-4 . It has a molecular weight of 204.24 and its IUPAC name is tert-butyl (3S,4R)-3-amino-4-fluoro-1-pyrrolidinecarboxylate . The compound is stored in a dark place, sealed in dry conditions at 2-8°C . It appears as a pale-yellow to yellow-brown sticky oil to semi-solid to solid .
Molecular Structure Analysis
The InChI code for the compound is 1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5,11H2,1-3H3/t6-,7+/m1/s1 .Scientific Research Applications
Chemical and Pharmacological Research
One area of research focuses on the chemistry and pharmacology of stereochemically complex molecules, such as those in the 4-anilidopiperidine class, which includes compounds with activities at opioid receptors. Studies on stereoisomers of such compounds have revealed significant differences in their biological properties, offering insights into receptor-mediated phenomena and the development of pharmacophores for opioid receptors (Brine et al., 1997).
Peptide Synthesis and Structural Analysis
Research on the incorporation of spin label probes into peptides, such as TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid), has been used to analyze peptide backbone dynamics and secondary structures. This work employs various physical techniques, including EPR spectroscopy and X-ray crystallography, to study peptide-protein and peptide-nucleic acid interactions, suggesting a framework for how similar compounds might be used in peptide research (Schreier et al., 2012).
Carboxylic Acid Recovery and Analysis
In the context of bio-based plastics and organic acid production, research on liquid-liquid extraction (LLX) techniques for carboxylic acids from aqueous streams has been explored. This includes developing new solvents and solvent systems for efficient carboxylic acid recovery, highlighting a potential area of application for chemical engineering and industrial chemistry (Sprakel & Schuur, 2019).
Understanding Biocatalyst Inhibition by Carboxylic Acids
The impact of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae has been studied to identify metabolic engineering strategies to increase microbial robustness. This research is relevant for the production of biofuels and chemicals, indicating potential applications in biotechnology and microbial engineering (Jarboe et al., 2013).
Applications in Drug Synthesis
Levulinic acid (LEV), a biomass-derived compound, has been highlighted for its application in drug synthesis, showcasing how carboxylic acid derivatives can be used to synthesize various chemicals and pharmaceuticals. This review points to the versatility and economic benefits of utilizing biomass-derived carboxylic acids in medicinal chemistry (Zhang et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl (3S,4R)-3-amino-4-methylpiperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-6-13(7-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWPBKGSGNQMPL-RKDXNWHRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@H]1N)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701127529 | |
Record name | 1-Piperidinecarboxylic acid, 3-amino-4-methyl-, 1,1-dimethylethyl ester, (3R,4S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701127529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1271810-27-5 | |
Record name | 1-Piperidinecarboxylic acid, 3-amino-4-methyl-, 1,1-dimethylethyl ester, (3R,4S)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1271810-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 3-amino-4-methyl-, 1,1-dimethylethyl ester, (3R,4S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701127529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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